Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethyl-substituted phenoxy group at the 4-position and a methyl ester at the 2-position. The compound’s stereochemistry ((2S,4S)) and the trifluoromethyl group are critical for its physicochemical properties, including lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16;/h2-5,8,10,17H,6-7H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRMYCHLNBQNO-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications in research.
- Chemical Formula : C₁₃H₁₄F₃NO₃
- CAS Number : 774223-28-8
- Molecular Weight : 305.25 g/mol
- IUPAC Name : this compound
The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Research indicates that it may influence pathways involving phosphodiesterase enzymes, which are crucial in regulating intracellular signaling cascades.
Key Mechanisms
- Phosphodiesterase Inhibition : this compound has been shown to inhibit phosphodiesterase (PDE) activity, particularly PDE10A, leading to increased levels of cyclic AMP (cAMP) within cells. This modulation can affect neuronal signaling and has implications for neuropsychiatric disorders .
- Anti-Cancer Activity : The compound has been studied for its potential anti-cancer properties. In vitro studies suggest that it may inhibit tumor growth by affecting pathways related to angiogenesis and apoptosis resistance .
- Inflammatory Response Modulation : It has been noted that this compound can alter inflammatory responses by modulating prostaglandin E2 (PGE2) synthesis, which plays a significant role in inflammation and cancer progression .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| PDE Inhibition | Increased cAMP levels | |
| Tumor Growth Inhibition | Reduced proliferation in cancer cells | |
| Anti-inflammatory | Modulation of PGE2 synthesis |
Case Study 1: Neuropsychiatric Disorders
A study investigated the effects of this compound on models of anxiety and depression. Results indicated that the compound significantly reduced anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in treating anxiety disorders.
Case Study 2: Cancer Research
In a series of experiments focusing on breast cancer cell lines, the compound demonstrated significant inhibition of cell growth and migration. The study highlighted its ability to downregulate key signaling pathways involved in cancer cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s closest analogs differ primarily in the substituents on the phenoxy group and pyrrolidine ring. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl, bromo, chloro): Enhance stability and resistance to oxidative metabolism. The trifluoromethyl group (in the target compound) offers superior electronegativity and lipophilicity compared to halogens like bromo or chloro . The tert-pentyl group in and may enhance binding to hydrophobic pockets in enzymes or receptors . Aromatic Extensions (e.g., naphthyl in ): Extend π-π interactions, likely influencing binding affinity in protein targets .
- Molecular Weight Trends: Lower molecular weights (e.g., 290.14 g/mol in ) correlate with simpler substituents (dichlorophenoxy), while bulkier groups (e.g., tetramethylbutyl in ) increase molecular weight .
Hazard and Stability Profiles
- Irritant Classifications : Compounds with naphthyl () or tetramethylbutyl () substituents are labeled irritants, suggesting handling precautions for mucosal or dermal exposure .
- Stability: notes long-term storage at room temperature for the bromo-tert-pentyl analog, implying stability under standard lab conditions .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a multi-step process starting from a suitably substituted pyrrolidine precursor. The key steps include:
- Stereoselective construction of the pyrrolidine ring with defined (2S,4S) stereochemistry.
- Introduction of the 2-(trifluoromethyl)phenoxy substituent via nucleophilic substitution or coupling reactions.
- Esterification at the 2-position to form the methyl carboxylate.
- Formation of the hydrochloride salt to improve compound stability and solubility.
Detailed Synthetic Route
| Step | Reaction Type | Description | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | Synthesis of (2S,4S)-pyrrolidine core with protected amino and hydroxyl groups | Chiral starting materials or resolution methods | Enantiomerically pure pyrrolidine intermediate |
| 2 | Nucleophilic aromatic substitution (SNAr) or coupling | Attachment of 2-(trifluoromethyl)phenoxy group to the 4-position of pyrrolidine ring | 2-(trifluoromethyl)phenol derivative, base (e.g., K2CO3), solvent (e.g., DMF), heating | Formation of 4-(2-trifluoromethylphenoxy)pyrrolidine intermediate |
| 3 | Esterification | Methyl ester formation at the 2-carboxylate position | Methylating agent (e.g., diazomethane or methyl iodide), base or acidic catalyst | Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate |
| 4 | Salt formation | Conversion to hydrochloride salt | Treatment with HCl in anhydrous solvent (e.g., ether or dichloromethane) | Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride |
Research Findings and Optimization Data
- The stereochemical integrity of the pyrrolidine ring is crucial for biological activity; thus, enantioselective synthesis or chiral resolution is emphasized.
- The trifluoromethyl group on the phenoxy ring enhances lipophilicity, which is beneficial for membrane permeability.
- The coupling step to introduce the 2-(trifluoromethyl)phenoxy moiety is typically performed under mild basic conditions to avoid racemization.
- Esterification to the methyl ester is commonly done using mild methylating agents to preserve stereochemistry.
- Formation of the hydrochloride salt improves compound stability and aqueous solubility, facilitating handling and formulation.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Pyrrolidine stereochemistry | (2S,4S) confirmed by chiral HPLC or NMR |
| Coupling reagent/base | 2-(trifluoromethyl)phenol derivative, K2CO3 or similar base |
| Solvent for coupling | Polar aprotic solvents such as DMF or DMSO |
| Temperature for coupling | 50–100 °C |
| Esterification agent | Diazomethane, methyl iodide, or dimethyl sulfate |
| Esterification conditions | Mild, to avoid racemization |
| Salt formation | HCl gas or HCl in organic solvent |
| Purification | Crystallization or preparative chromatography |
Representative Reaction Scheme (Conceptual)
- Starting material: (2S,4S)-pyrrolidine derivative with free 4-hydroxyl or amino group.
- Step 1: Reaction with 2-(trifluoromethyl)phenol under basic conditions to form the ether linkage at the 4-position.
- Step 2: Methyl esterification of the carboxylate group.
- Step 3: Treatment with hydrochloric acid to yield the hydrochloride salt.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring via precursors like di-tert-butyl dicarboxylates under acidic/basic conditions .
- Coupling : Introducing the trifluoromethylphenoxy group via nucleophilic substitution or Mitsunobu reaction .
- Esterification : Methylation of the carboxyl group using methanol/HCl .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients to isolate the hydrochloride salt .
Q. Optimization Strategies :
Q. What analytical techniques confirm the compound’s structure and purity?
- Methodological Answer :
- LC-MS : Validates molecular weight (m/z 325.71 [M+H]⁺) and detects impurities .
- Chiral HPLC : Resolves enantiomers using columns like YMC-Actus Triart C18 (retention time: 1.27–1.37 minutes under SMD-TFA05 conditions) .
- NMR Spectroscopy : Assigns stereochemistry (e.g., ¹H/¹³C NMR for (2S,4S) configuration) .
- Elemental Analysis : Confirms Cl and F content to verify stoichiometry .
Q. How does the trifluoromethyl group influence physicochemical properties?
- Methodological Answer : The -CF₃ group increases lipophilicity (logP ~2.5), enhancing membrane permeability. This is measured via reversed-phase HPLC or computational tools (e.g., Schrödinger’s QikProp) . The group also improves metabolic stability by resisting oxidative degradation, as shown in accelerated stability studies (pH 2–12, 40°C) .
Advanced Research Questions
Q. How can contradictory biological activity data in different assays be resolved?
- Methodological Answer : Contradictions may arise from:
- Stereochemical impurities : Re-test using chiral HPLC-purified samples .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH .
- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Example : If IC₅₀ varies, perform dose-response curves in triplicate and validate with knockout cell models .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to favor (2S,4S) configuration .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) to separate diastereomers .
- Crystallization : Solvent screening (e.g., ethanol/water mixtures) to isolate enantiopure crystals .
Q. How can in silico approaches predict biological target interactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
